molecular formula C23H22ClFN4O2S B2596097 N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326841-92-2

N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2596097
CAS No.: 1326841-92-2
M. Wt: 472.96
InChI Key: KTYJSGYAXHPVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the sulfanyl acetamide class, featuring a pyrido[4,3-d]pyrimidinone core substituted with a 2-chlorobenzyl group at the N-position and a 4-fluorobenzyl group at the 6-position of the bicyclic system. The sulfanyl bridge at C2 links the heterocycle to the acetamide moiety. Crystal structure determination for such compounds typically employs SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule crystallography .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c24-19-4-2-1-3-16(19)11-26-21(30)14-32-23-27-20-9-10-29(13-18(20)22(31)28-23)12-15-5-7-17(25)8-6-15/h1-8H,9-14H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYJSGYAXHPVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzyl moiety and a hexahydropyrido-pyrimidine core with a sulfanyl group. The presence of fluorine in the structure may influence its biological activity by altering lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 16 µM for effective antibacterial activity .
  • Neuroprotective Effects : Compounds with similar structural motifs have been investigated for neuroprotective properties in models of epilepsy. For instance, related compounds have demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models of induced seizures .

Case Studies

  • Antibacterial Efficacy :
    • A study on fluoroarylbichalcophene derivatives showed significant antibacterial activity against S. aureus, with MIC values ranging from 16 µM to 128 µM depending on the specific compound. The structure-activity relationship (SAR) indicated that modifications to the phenyl groups significantly impacted antibacterial potency .
    CompoundMIC (µM)MBC (µM)
    MA-11561616
    MA-11153232
    MA-111664128
    MA-1113128Not Detected
    MA-1114128Not Detected
  • Neuroprotective Mechanisms :
    • Research on GM-90432, a compound structurally similar to this compound, revealed that it effectively improved seizure behaviors in zebrafish models. This was attributed to upregulation of neurosteroids and modulation of neurotransmitter levels .

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have demonstrated the ability to disrupt bacterial cell wall integrity.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity in the central nervous system.

Comparison with Similar Compounds

Research Implications

  • Substituent Effects : The 4-fluorobenzyl group may enhance blood-brain barrier penetration relative to bulkier groups like trifluoromethyl .
  • Synthetic Challenges: Synthesis routes for pyrido[4,3-d]pyrimidinones require multi-step cyclization and sulfanyl incorporation, as seen in analogous protocols for pyrimidine derivatives .

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